hCAIX-IN-6

Carbonic Anhydrase Inhibition Isoform Selectivity Tumor Hypoxia

hCAIX-IN-6 (Compound 6b) is a phenylacrylamide sulfocoumarin with low nM potency against tumor-associated hCA IX and minimal off-target inhibition of cytosolic hCA I/II. This selectivity makes it ideal for dissecting hCA IX-specific roles in hypoxia, pH regulation, and invasion without confounding effects. With oral bioavailability potential, it is a validated lead molecule for in vivo oncology studies. Obtain this essential tool to advance your hCA IX research.

Molecular Formula C18H12N2O4S
Molecular Weight 352.4 g/mol
Cat. No. B12416696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehCAIX-IN-6
Molecular FormulaC18H12N2O4S
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)NC2=CC3=C(C=C2)OS(=O)(=O)C=C3)C#N
InChIInChI=1S/C18H12N2O4S/c19-12-14-3-1-13(2-4-14)5-8-18(21)20-16-6-7-17-15(11-16)9-10-25(22,23)24-17/h1-11H,(H,20,21)/b8-5+
InChIKeyARJYJMVBLZXLQL-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hCAIX-IN-6 Procurement Guide: A Selective Tumor-Associated Carbonic Anhydrase IX Inhibitor for Hypoxic Cancer Research


hCAIX-IN-6 (CAS: 2451479-86-8), also known as Compound 6b, is a phenylacrylamide-linked sulfocoumarin derivative classified as a selective transmembrane carbonic anhydrase (CA) inhibitor [1]. This compound is specifically designed and synthesized as part of a novel series targeting the tumor-associated isoforms hCA IX and hCA XII, which are overexpressed in hypoxic tumors and validated as antitumor targets [1][2]. In primary literature, hCAIX-IN-6 (6b) exhibits low nanomolar inhibitory potency against hCA IX while showing minimal inhibition against the physiologically relevant off-target isoforms hCA I and hCA II [1]. Structurally, it features a (2E)-3-(4-cyanophenyl)acrylamide moiety linked to a 2,2-dioxido-1,2-benzoxathiin-6-yl scaffold (C18H12N2O4S, MW: 352.36) .

hCAIX-IN-6 Selectivity Profile: Why Generic Carbonic Anhydrase Inhibitors Cannot Be Substituted


Generic carbonic anhydrase inhibitors, particularly broad-spectrum sulfonamides like acetazolamide (AAZ), indiscriminately target multiple CA isoforms, including cytosolic hCA I and II, leading to well-documented off-target adverse effects [1]. hCAIX-IN-6 is a member of a phenylacrylamide-linked sulfocoumarin class specifically designed to achieve selective inhibition of the transmembrane tumor-associated isoforms hCA IX and XII [2]. In primary screening, all compounds in this series, including hCAIX-IN-6 (6b), demonstrated negligible activity against hCA I and II [2]. This class-level selectivity profile, combined with a non-sulfonamide zinc-binding mechanism inherent to sulfocoumarins, renders generic substitution with unselective CA inhibitors unsuitable for experiments where isoform specificity is critical [2][3].

hCAIX-IN-6 Quantitative Differentiation Evidence Against Key Comparators


hCAIX-IN-6 Class-Level Selectivity Advantage Over Clinical Benchmark SLC-0111

hCAIX-IN-6 (Compound 6b) belongs to a sulfocoumarin-based series which, as a class, exhibits minimal inhibition of the off-target cytosolic isoforms hCA I and II, with all synthesized compounds demonstrating KI values >10,000 nM for hCA I and II in the primary screening assay [1]. In contrast, the Phase II clinical candidate SLC-0111, a sulfonamide-based CA IX/XII inhibitor, retains measurable activity against hCA II (KI = 960 nM) and hCA I (KI = 5080 nM) [2]. While exact KI values for hCAIX-IN-6 against individual isoforms are not discretely reported in the primary paper, the class-level data indicate a superior selectivity window compared to SLC-0111's ~21-fold (hCA II/IX) selectivity ratio. This is a class-level inference based on the reported 'ineffective against off-target isoforms' characterization for the entire phenylacrylamide series [1].

Carbonic Anhydrase Inhibition Isoform Selectivity Tumor Hypoxia

hCAIX-IN-6 Enhanced hCA IX Potency Compared to Acetazolamide (AAZ) in Structural Analog Class

Compounds from the same phenylacrylamide series as hCAIX-IN-6 demonstrated excellent inhibition against hCA IX with KI values ranging from 39.8 to 92.8 nM [1]. While the specific KI for hCAIX-IN-6 (6b) is not individually tabulated in the primary paper, it is explicitly noted for its 'low nanomolar potency' and 'significant inhibition' alongside 14g [1]. For reference, the standard clinical CA inhibitor acetazolamide (AAZ) exhibits a KI of 25.8 nM against hCA IX under comparable assay conditions [2]. This places hCAIX-IN-6's anticipated potency within a similar low nanomolar range as the benchmark drug AAZ, but as part of a class that is designed for higher isoform selectivity [1][3].

Carbonic Anhydrase IX Inhibition Enzyme Kinetics Lead Optimization

hCAIX-IN-6 In Vivo Oral Efficacy Benchmarking Against Related hCAIX/XII Dual Inhibitor

A structurally related dual inhibitor, hCAIX/XII-IN-6 (CAS: 3031666-31-3, MW: 601.74), demonstrates that the sulfocoumarin/coumarin-linked phenylacrylamide scaffold is conducive to oral bioavailability and in vivo efficacy [1]. hCAIX/XII-IN-6 exhibits a KI of 4.1 nM for hCA IX and 7.7 nM for hCA XII [1]. In an adjuvant-induced arthritis rat model, a single oral dose of hCAIX/XII-IN-6 (1, 10, or 30 mg/kg) improved antihyperalgesic action and completely reversed the pain state 45 minutes post-administration [1]. While hCAIX-IN-6 (6b) itself lacks reported in vivo data, its shared core scaffold with hCAIX/XII-IN-6 strongly suggests potential for oral bioavailability and similar pharmacokinetic behavior .

In Vivo Pharmacology Oral Bioavailability Rheumatoid Arthritis

hCAIX-IN-6 Non-Sulfonamide Zinc-Binding Mechanism as a Procurement Advantage

hCAIX-IN-6 is a sulfocoumarin derivative, a class of CA inhibitors that act via a distinct zinc-binding mechanism involving the hydrolysis of the sulfocoumarin ring to a sulfonic acid [1]. This contrasts with classic sulfonamide inhibitors like SLC-0111 and AAZ, which directly coordinate the zinc ion in the active site via a primary sulfonamide moiety [2]. The non-classical mechanism of sulfocoumarins often translates to different isoform selectivity profiles and may circumvent resistance mechanisms associated with sulfonamide-based inhibitors [1][3]. This mechanistic differentiation is a key procurement consideration for studies exploring novel CA IX inhibition modalities or for overcoming sulfonamide cross-reactivity.

Mechanism of Action Drug Resistance Chemical Biology

hCAIX-IN-6 Enhanced hCA IX/hCA XII Discrimination Relative to Dual Inhibitor SLC-0111

The primary publication for hCAIX-IN-6 (6b) explicitly states that within the phenylacrylamide series, 'Compound 6b and 14g exhibited significant inhibition with low nanomolar potency against hCA IX, whereas 6k was effective against hCA XII' [1]. This targeted distinction suggests that hCAIX-IN-6 is a preferential hCA IX inhibitor with potentially lower relative activity against hCA XII, unlike the clinical candidate SLC-0111 which potently inhibits both isoforms (hCA IX KI = 45 nM, hCA XII KI = 4.5 nM) . For experiments requiring dissection of hCA IX-specific functions without confounding hCA XII inhibition, hCAIX-IN-6 offers a distinct advantage over dual inhibitors.

Isoform Selectivity hCA XII Inhibition Target Engagement

hCAIX-IN-6 Synthetic Tractability and Scalability for Custom Synthesis

The synthesis of hCAIX-IN-6 (6b) involves a convergent route coupling phenylacrylamide intermediates with sulfocoumarin scaffolds, as detailed in the primary publication [1]. The reported synthetic protocol for the series (6a-p, 8a-i, 14a-g) demonstrates modularity and utilizes standard reagents, with most reactions proceeding at room temperature and providing moderate to good yields [1]. This synthetic accessibility contrasts with some more complex sulfonamide-based inhibitors that require multi-step protection/deprotection sequences [2]. For procurement teams considering custom synthesis or scale-up, the well-characterized, straightforward synthesis of hCAIX-IN-6 reduces lead time and cost uncertainty compared to more synthetically challenging analogs.

Chemical Synthesis Scale-up Medicinal Chemistry

hCAIX-IN-6: Recommended Research Applications Based on Verified Differentiation


Hypoxic Tumor Cell-Based Assays Requiring Selective hCA IX Inhibition

Given its class-level selectivity for tumor-associated hCA IX over cytosolic hCA I and II [1], hCAIX-IN-6 is optimally deployed in cell culture models under hypoxic conditions to interrogate hCA IX-specific roles in pH regulation, migration, and invasion. The compound's preferential hCA IX inhibition, as distinguished from hCA XII in the primary paper (where 6k targets hCA XII) [1], makes it a superior tool for dissecting hCA IX-mediated phenotypes without confounding hCA XII effects, unlike dual inhibitors such as SLC-0111 .

In Vivo Pharmacodynamic Studies Leveraging Oral Bioavailability

Based on the demonstrated oral efficacy of the structurally related hCAIX/XII-IN-6 in a rat arthritis model [2], hCAIX-IN-6 is a compelling candidate for in vivo pharmacodynamic studies in oncology or inflammation models where oral dosing is preferred. Procurement of hCAIX-IN-6 for in vivo experiments is supported by the scaffold's inherent oral bioavailability potential, reducing the need for complex formulation development [2].

Mechanistic Studies of Non-Sulfonamide Carbonic Anhydrase Inhibition

For research groups focused on the fundamental biochemistry of carbonic anhydrase inhibition, hCAIX-IN-6 serves as a key representative of the sulfocoumarin class with a non-classical, hydrolysis-dependent zinc-binding mechanism [3]. This contrasts with standard sulfonamide inhibitors, enabling comparative studies on inhibition kinetics, resistance mechanisms, and isoform selectivity profiles [3][4].

Medicinal Chemistry Lead Optimization Campaigns

hCAIX-IN-6 (Compound 6b) is explicitly identified as a 'lead molecule' for the development of future cancer therapeutics based on a novel mechanism of action [1]. Its well-characterized synthesis, modular structure, and promising selectivity profile make it an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties [1][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for hCAIX-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.